N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-propanamide
Description
N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-propanamide is a substituted propanamide derivative featuring a 5-amino-2-methoxyphenyl group linked via an amide bond to a propanamide moiety bearing a 2-methylphenoxy substituent. This structural motif is common in pharmaceutical intermediates, where the methoxy and amino groups on the phenyl ring may influence electronic properties, solubility, and target binding.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(2-methylphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-6-4-5-7-15(11)22-12(2)17(20)19-14-10-13(18)8-9-16(14)21-3/h4-10,12H,18H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYNVZJJOXHHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=C(C=CC(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-propanamide” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-amino-2-methoxybenzoic acid and 2-methylphenol.
Formation of Amide Bond: The carboxylic acid group of 5-amino-2-methoxybenzoic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine. This is followed by the addition of 2-methylphenol to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
“N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-propanamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of “N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-propanamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Amino Phenyl Ring Modifications
- Fluoro Substitution (e.g., N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide): Replacing the methoxy group at the 2-position of the amino phenyl ring with fluorine (CAS 1020056-73-8) reduces molecular weight (304.32 g/mol vs. ~315–330 g/mol for methoxy analogs) and alters electronic properties. Fluorine’s electronegativity may enhance metabolic stability compared to methoxy .
Phenoxy Ring Modifications
- Dimethylphenoxy (e.g., N-(5-Amino-2-methoxyphenyl)-2-(2,6-dimethylphenoxy)-propanamide): The 2,6-dimethylphenoxy group (CAS 1020055-99-5) adds steric bulk, which could hinder rotational freedom and affect binding to hydrophobic pockets in target proteins .
- Dichlorophenoxy (e.g., N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)-propanamide): Dichloro substitution (CAS 1020056-48-7) significantly increases molecular weight (343.18 g/mol) and may enhance halogen bonding interactions in biological systems .
- tert-Butylphenoxy (e.g., N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-butyl)-phenoxy]-propanamide): tert-Butyl groups (CAS sc-330263) introduce extreme hydrophobicity, likely improving lipid solubility but reducing aqueous bioavailability .
Propanamide Chain Variations
- Acetamide vs. Propanamide: Replacing the propanamide chain with acetamide (e.g., N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-acetamide, CAS 1020054-73-2) shortens the carbon backbone, reducing molecular weight (292.29 g/mol vs.
Biological Activity
N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-propanamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
- Chemical Formula : C₁₇H₂₀N₂O₃
- Molecular Weight : 300.36 g/mol
- CAS Number : 1020054-86-7
The compound exhibits several mechanisms of action that contribute to its biological activity:
- Anti-inflammatory Properties : Preliminary studies suggest that compounds with similar structures may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. For instance, related compounds have shown significant inhibition of COX-2, which is pivotal in inflammatory responses .
- Urease Inhibition : Recent research indicates that amide derivatives can act as competitive inhibitors of urease, an enzyme linked to various pathological conditions including kidney stones and some infections. The IC50 values for related compounds suggest a promising avenue for therapeutic development .
- Antitumor Activity : The structural features of this compound may also allow it to interact with cancer cell pathways. Structure-activity relationship (SAR) studies have indicated that modifications in the phenyl groups can enhance cytotoxicity against cancer cell lines .
Table 1: Summary of Biological Activities
Case Studies
- Anti-inflammatory Effects : A study explored the effects of similar amide compounds on induced edema in animal models. The results showed an 82.8% reduction in inflammation, comparable to indomethacin, a well-known anti-inflammatory drug .
- Urease Inhibition Research : In vitro assays demonstrated that this compound exhibited potent urease inhibitory activity, with IC50 values indicating competitive inhibition patterns similar to other known urease inhibitors .
- Cytotoxicity Against Cancer Cell Lines : In a series of experiments assessing the cytotoxic effects on colon carcinoma cell lines, derivatives of this compound displayed IC50 values less than those of established chemotherapeutics like doxorubicin, suggesting potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
